Hexapeptide-10

Vue d'ensemble

Description

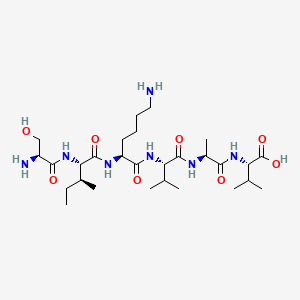

SIKVAV (acétate) est un peptide dérivé de la chaîne α1 de la laminine. Il est composé des acides aminés sérine, isoleucine, lysine, valine, alanine et valine. Cette séquence peptidique est connue pour sa capacité à promouvoir l’adhésion cellulaire, la migration, la différenciation et la croissance.

Applications De Recherche Scientifique

SIKVAV (acetate) has a wide range of scientific research applications, including:

Wound Healing: SIKVAV (acetate) has been shown to promote wound healing by enhancing cell adhesion, migration, and proliferation.

Tissue Engineering: The peptide can be used to functionalize scaffolds and hydrogels, providing bioactive cues that promote cell attachment and growth.

Cancer Research: SIKVAV (acetate) has been studied for its role in cancer cell adhesion and migration.

Mécanisme D'action

SIKVAV (acétate) exerce ses effets en se liant aux récepteurs intégrine à la surface cellulaire. Cette interaction active les voies de signalisation qui régulent l’adhésion cellulaire, la migration, la prolifération et la différenciation. Les principales cibles moléculaires et voies impliquées comprennent :

Sécrétion de facteurs de croissance : SIKVAV (acétate) stimule la sécrétion de facteurs de croissance tels que le facteur de croissance épidermique (EGF), le facteur de croissance de l’endothélium vasculaire (VEGF), le facteur de croissance transformant bêta (TGF-β) et le facteur de croissance des fibroblastes (FGF), qui améliorent la réparation et la régénération tissulaires.

Analyse Biochimique

Biochemical Properties

Hexapeptide-10 plays a significant role in biochemical reactions. It interacts with important proteins such as laminin-5 and α6-integrin . These interactions are crucial as these proteins are essential for maintaining the firmness and elasticity of the skin . The production of these proteins decreases over time with aging, and this compound helps restore the skin’s structure by promoting their production .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by promoting keratinocyte adhesion and boosting the proliferation of keratinocytes and fibroblasts . This leads to an increase in the production of Laminin-5, which is essential for linking keratinocytes to the basement membrane . As a result, this compound strengthens the dermo-epidermal junction, leading to an overall improvement in skin firmness, smoothness, and density .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It mimics Laminin, promoting keratinocyte adhesion and boosting the proliferation of keratinocytes by 38% and fibroblasts by 75% . It stimulates fibroblasts to increase Laminin-5 production, which is essential for linking keratinocytes to the basement membrane .

Metabolic Pathways

Peptides are known to play a central role in the metabolism of the body, signaling to activate the endogenous repair mechanism of the skin .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du SIKVAV (acétate) implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l’addition séquentielle d’acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :

Couplage : Le premier acide aminé est attaché à la résine.

Déprotection : Le groupe protecteur de l’acide aminé est éliminé.

Couplage : Le prochain acide aminé est ajouté et couplé à la chaîne croissante.

Répétition : Les étapes 2 et 3 sont répétées jusqu’à l’obtention de la séquence peptidique souhaitée.

Clivage : Le peptide est clivé de la résine et déprotégé pour donner le produit final.

Méthodes de production industrielle

Dans un cadre industriel, la production du SIKVAV (acétate) peut être mise à l’échelle à l’aide de synthétiseurs peptidiques automatisés. Ces machines automatisent le processus SPPS, permettant la synthèse efficace et reproductible de grandes quantités du peptide. Le produit final est ensuite purifié à l’aide de techniques telles que la chromatographie liquide haute performance (CLHP) afin de garantir une pureté et une qualité élevées .

Analyse Des Réactions Chimiques

Types de réactions

SIKVAV (acétate) peut subir diverses réactions chimiques, notamment :

Oxydation : Le peptide peut être oxydé pour former des ponts disulfure entre les résidus cystéine, le cas échéant.

Réduction : Les ponts disulfure peuvent être réduits en groupes thiol libres.

Substitution : Les résidus d’acides aminés du peptide peuvent être substitués par d’autres acides aminés pour modifier ses propriétés.

Réactifs et conditions communs

Oxydation : Le peroxyde d’hydrogène ou l’iode peuvent être utilisés comme agents oxydants.

Réduction : Le dithiothréitol (DTT) ou la tris(2-carboxyéthyl)phosphine (TCEP) peuvent être utilisés comme agents réducteurs.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des peptides modifiés avec des motifs de ponts disulfure ou des séquences d’acides aminés modifiés. Ces modifications peuvent affecter l’activité biologique et la stabilité du peptide .

Applications de recherche scientifique

SIKVAV (acétate) a un large éventail d’applications de recherche scientifique, notamment :

Cicatrisation des plaies : SIKVAV (acétate) s’est avéré promouvoir la cicatrisation des plaies en améliorant l’adhésion, la migration et la prolifération cellulaires.

Ingénierie tissulaire : Le peptide peut être utilisé pour fonctionnaliser les échafaudages et les hydrogels, fournissant des indices bioactifs qui favorisent l’attachement et la croissance cellulaires.

Recherche sur le cancer : SIKVAV (acétate) a été étudié pour son rôle dans l’adhésion et la migration des cellules cancéreuses.

Comparaison Avec Des Composés Similaires

SIKVAV (acétate) peut être comparé à d’autres peptides dérivés de la laminine et à des peptides bioactifs utilisés en ingénierie tissulaire et en médecine régénérative. Les composés similaires comprennent :

Peptide RGD : Le peptide arginine-glycine-acide aspartique (RGD) est un autre motif d’adhésion cellulaire bien connu dérivé de la fibronectine.

Peptide YIGSR : Le peptide tyrosine-isoleucine-glycine-sérine-arginine (YIGSR) est dérivé de la laminine et favorise l’adhésion et la migration cellulaires.

Peptide IKVAV : Le peptide isoleucine-lysine-valine-alanine-valine (IKVAV) est une autre séquence dérivée de la laminine qui favorise l’adhésion, la migration et la différenciation cellulaires.

SIKVAV (acétate) est unique par sa séquence spécifique et sa capacité à promouvoir un large éventail d’activités biologiques, ce qui en fait un outil précieux dans diverses applications de recherche scientifique.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H53N7O8/c1-8-16(6)22(35-24(38)18(30)13-36)27(41)32-19(11-9-10-12-29)25(39)33-20(14(2)3)26(40)31-17(7)23(37)34-21(15(4)5)28(42)43/h14-22,36H,8-13,29-30H2,1-7H3,(H,31,40)(H,32,41)(H,33,39)(H,34,37)(H,35,38)(H,42,43)/t16-,17-,18-,19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGVZFQUFJYSGS-CPDXTSBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H53N7O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146439-94-3 | |

| Record name | Hexapeptide-10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146439943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXAPEPTIDE-10 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9RS1K7T9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the purported cosmetic benefits of Hexapeptide-10 for skin health?

A1: Research suggests that this compound, when included in a serum with other cosmetic ingredients like Tridecapeptide-1 and Carnosine, may offer benefits for skin health. Studies indicate that these peptides can promote skin cell proliferation and exhibit antioxidant properties, potentially aiding in skin repair. []

Q2: Is there any research on using this compound for conditions other than skin repair?

A3: One study explored the potential of a hexapeptide incorporated into fabric for diabetic foot care. [] This research suggests a possible application beyond typical cosmetic uses, but further investigation is required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6S,10bR)-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B1673074.png)

![[(10Z)-16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1673080.png)

![1-[4-(((3,5-Dimethylanilino)carbonyl)methyl)phenoxy]cyclopentanecarboxylic acid](/img/structure/B1673086.png)